molecular formula C24H22O9 B605214 Aflavarin CAS No. 144429-67-4

Aflavarin

Cat. No.: B605214
CAS No.: 144429-67-4
M. Wt: 454.43
InChI Key: PQHCPIZEGQBDDY-UHFFFAOYSA-N
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Description

Aflavarin is a secondary metabolite produced by the filamentous fungus Aspergillus flavus. This compound is part of a diverse group of metabolites that Aspergillus flavus synthesizes, which includes well-known mycotoxins such as aflatoxins.

Preparation Methods

Synthetic Routes and Reaction Conditions: Aflavarin is synthesized by Aspergillus flavus through a series of enzymatic reactions. The biosynthesis of this compound involves a polyketide synthase (PKS) encoded by the gene afvB. This enzyme catalyzes the formation of the polyketide backbone, which is then modified by various tailoring enzymes to produce this compound .

Industrial Production Methods: Industrial production of this compound is typically achieved through the cultivation of Aspergillus flavus under controlled conditions. The fungus is grown on suitable substrates, such as maize or other oil seed crops, which provide the necessary nutrients for the production of secondary metabolites. The cultivation conditions, including temperature, pH, and aeration, are optimized to maximize the yield of this compound .

Chemical Reactions Analysis

Types of Reactions: Aflavarin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by various enzymes and chemical reagents.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Aflavarin has several scientific research applications across various fields:

    Chemistry: this compound is studied for its unique chemical structure and reactivity, which can provide insights into the biosynthesis of polyketides and other secondary metabolites.

    Biology: In biological research, this compound is used to study the pathogenicity and survival mechanisms of Aspergillus flavus. It is also investigated for its potential role in fungal-plant interactions.

    Medicine: Although this compound itself is not used as a therapeutic agent, its study can contribute to the development of antifungal strategies and the mitigation of mycotoxin contamination in food products.

    Industry: this compound’s insecticidal properties make it a candidate for use in agricultural pest control.

Mechanism of Action

The mechanism of action of aflavarin involves its interaction with various molecular targets within the fungal cell. The polyketide synthase encoded by afvB initiates the biosynthesis of this compound by catalyzing the formation of the polyketide backbone. This backbone is then modified by tailoring enzymes to produce the final compound. This compound’s biological activity is thought to be mediated through its interaction with cellular membranes and enzymes, disrupting normal cellular functions and leading to the inhibition of fungal growth .

Comparison with Similar Compounds

Properties

IUPAC Name

8-[5-(hydroxymethyl)-4,7-dimethoxy-2-oxochromen-3-yl]-4,7-dimethoxy-5-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22O9/c1-11-6-14(29-3)20(23-18(11)15(30-4)9-17(26)33-23)21-22(31-5)19-12(10-25)7-13(28-2)8-16(19)32-24(21)27/h6-9,25H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHCPIZEGQBDDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=CC(=O)O2)OC)C3=C(C4=C(C=C(C=C4OC3=O)OC)CO)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144429-67-4
Record name Aflavarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144429674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AFLAVARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84KX0BAN56
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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